molecular formula C15H16N2O6 B554257 Z-beta-Ala-osu CAS No. 53733-97-4

Z-beta-Ala-osu

Cat. No.: B554257
CAS No.: 53733-97-4
M. Wt: 320.3 g/mol
InChI Key: XBQSLJICWKEVSC-UHFFFAOYSA-N
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Description

Z-beta-Ala-osu, also known as N-hydroxysuccinimide ester of Z-beta-alanine, is a derivative of the amino acid beta-alanine. This compound is widely used in peptide synthesis as a coupling reagent due to its ability to form stable amide bonds. It is a white to off-white solid with a molecular weight of 320.30 g/mol and a chemical formula of C15H16N2O6 .

Scientific Research Applications

Z-beta-Ala-osu has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

Z-beta-Ala-osu, also known as Z-β-Alanine N-hydroxysuccinimide ester, is a derivative of β-Alanine . It is primarily used in peptide synthesis as a coupling reagent . The primary targets of this compound are the amino acids in peptides and proteins that it helps to link together during the synthesis process .

Mode of Action

The mode of action of this compound involves its interaction with the amino acids in peptides and proteins. As a coupling reagent, it facilitates the formation of peptide bonds, which are the chemical bonds that link amino acids together in a peptide or protein . The exact mechanism of this interaction is complex and involves several steps, including deprotonation, elimination, and a Lossen-type rearrangement .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide and protein synthesis. By facilitating the formation of peptide bonds, this compound plays a crucial role in the creation of peptides and proteins, which are essential components of all living organisms and play a wide variety of roles in the body .

Result of Action

The result of this compound’s action is the successful synthesis of peptides and proteins. By facilitating the formation of peptide bonds, it enables the creation of these crucial biological molecules . The specific molecular and cellular effects of this compound’s action would depend on the particular peptides or proteins being synthesized.

Action Environment

The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other chemicals can influence its efficacy and stability . .

Safety and Hazards

Z-beta-Ala-osu should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Z-beta-Ala-osu is widely used by researchers in the field of biochemistry and medicine for the synthesis of peptides and proteins . Its use as an ergogenic supplement suggests potential future applications in physical and mental performance enhancement .

Biochemical Analysis

Biochemical Properties

Z-beta-Ala-osu interacts with various enzymes, proteins, and other biomolecules. Its primary role in biochemical reactions involves its ability to react with amino groups in proteins and peptides, forming stable amide bonds . This property makes this compound a valuable tool in the field of proteomics, where it is used to modify proteins for further analysis.

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with amino groups in proteins and peptides. This reaction results in the formation of stable amide bonds . This process can lead to changes in gene expression, enzyme inhibition or activation, and other molecular-level effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-beta-Ala-osu typically involves the reaction of N-benzyloxycarbonyl-3-aminopropionic acid with thionyl chloride in the presence of dimethylformamide. This reaction produces Z-beta-alanine, which is then reacted with N-hydroxysuccinimide (NHS) and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Z-beta-Ala-osu undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Z-beta-Ala-osu is unique due to its specific structure, which allows for efficient coupling reactions in peptide synthesis. Its stability and reactivity make it a preferred choice for forming amide bonds in various synthetic applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O6/c18-12-6-7-13(19)17(12)23-14(20)8-9-16-15(21)22-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQSLJICWKEVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of Z-βAla 50 (37.42 g, 0.168 mol) and N-hydroxysuccinimide (19.34 g, 1 equiv) in methylene chloride (700 mL) was stirred at 0° C. and treated with DCC (34.69 g, 1 equiv). The reaction was allowed to warm to rt. After 16 h the DCU was removed by filtration and the filtrate was concentrated in vacuo to give a white foam (53.80 g, 100%). 1H-NMR (CDCl3) δ 2.86 (s and m, 6H), 3.60 (q, 2H), 5.12 (s, 2H), 5.41 (m, 1H), 7.37 (m, 5H). MS (DCl) 321 (MH)+.
Quantity
37.42 g
Type
reactant
Reaction Step One
Quantity
19.34 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
34.69 g
Type
reactant
Reaction Step Two
Name
Yield
100%

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